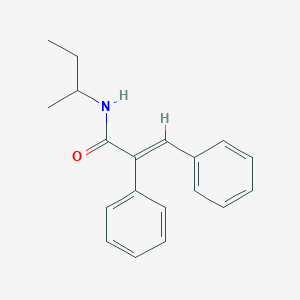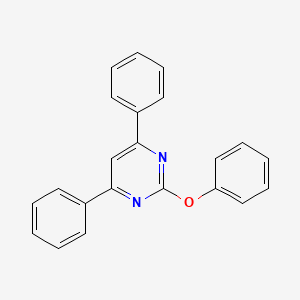![molecular formula C19H16BrNO2 B5300150 2-[2-(2-bromo-5-methoxyphenyl)vinyl]-8-methoxyquinoline](/img/structure/B5300150.png)
2-[2-(2-bromo-5-methoxyphenyl)vinyl]-8-methoxyquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2-bromo-5-methoxyphenyl)vinyl]-8-methoxyquinoline, also known as BMQ, is a synthetic compound that belongs to the class of quinoline derivatives. It has been extensively studied for its potential applications in medicinal chemistry, particularly for its anticancer and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 2-[2-(2-bromo-5-methoxyphenyl)vinyl]-8-methoxyquinoline is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and inflammation. 2-[2-(2-bromo-5-methoxyphenyl)vinyl]-8-methoxyquinoline has been shown to inhibit the AKT/mTOR pathway, which is involved in cell growth and survival, as well as the NF-κB pathway, which is involved in inflammation.
Biochemical and Physiological Effects
2-[2-(2-bromo-5-methoxyphenyl)vinyl]-8-methoxyquinoline has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-[2-(2-bromo-5-methoxyphenyl)vinyl]-8-methoxyquinoline has also been found to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to cancer cells. In addition, 2-[2-(2-bromo-5-methoxyphenyl)vinyl]-8-methoxyquinoline has been found to inhibit the migration and invasion of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[2-(2-bromo-5-methoxyphenyl)vinyl]-8-methoxyquinoline in lab experiments is its potent anticancer and anti-inflammatory properties. It has been shown to be effective in inhibiting the growth of various cancer cells and reducing inflammation. However, one limitation of using 2-[2-(2-bromo-5-methoxyphenyl)vinyl]-8-methoxyquinoline is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
For the study of 2-[2-(2-bromo-5-methoxyphenyl)vinyl]-8-methoxyquinoline include investigating its mechanism of action, exploring its potential applications in combination with other agents, developing more water-soluble derivatives, and investigating its potential toxicity.
Métodos De Síntesis
2-[2-(2-bromo-5-methoxyphenyl)vinyl]-8-methoxyquinoline can be synthesized through a multistep process, which involves the reaction of 2-bromo-5-methoxybenzaldehyde with nitromethane to form 2-bromo-5-methoxy-β-nitrostyrene. The nitrostyrene is then reduced using palladium on carbon to form 2-bromo-5-methoxyphenylethylamine. Finally, the 2-bromo-5-methoxyphenylethylamine is reacted with 8-methoxyquinoline-2-carbaldehyde in the presence of acetic acid to form 2-[2-(2-bromo-5-methoxyphenyl)vinyl]-8-methoxyquinoline.
Aplicaciones Científicas De Investigación
2-[2-(2-bromo-5-methoxyphenyl)vinyl]-8-methoxyquinoline has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess anticancer properties by inhibiting the growth of various cancer cells, including breast, lung, and colon cancer cells. 2-[2-(2-bromo-5-methoxyphenyl)vinyl]-8-methoxyquinoline has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Propiedades
IUPAC Name |
2-[(E)-2-(2-bromo-5-methoxyphenyl)ethenyl]-8-methoxyquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO2/c1-22-16-10-11-17(20)14(12-16)7-9-15-8-6-13-4-3-5-18(23-2)19(13)21-15/h3-12H,1-2H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLAUUSXBDZXBN-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C=CC2=NC3=C(C=CC=C3OC)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)Br)/C=C/C2=NC3=C(C=CC=C3OC)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-2-(2-bromo-5-methoxyphenyl)ethenyl]-8-methoxyquinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}prolinamide](/img/structure/B5300074.png)

![4-[(3-methylisoxazol-5-yl)methyl]-7-(2-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5300086.png)


![N-[2-(dimethylamino)-1-methyl-2-oxoethyl]-1-[(1-methyl-1H-pyrrol-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B5300105.png)
![N-methyl-3-(1H-tetrazol-1-yl)-N-[2-(trifluoromethyl)benzyl]propanamide](/img/structure/B5300118.png)
![5-({3-[(4-fluorophenyl)amino]-1-piperidinyl}methyl)-N-methyl-2-furamide dihydrochloride](/img/structure/B5300121.png)
![N-cyclopropyl-2,4-difluoro-3-methoxy-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5300132.png)
![1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(2-methoxyphenyl)-2-methylpiperazine](/img/structure/B5300138.png)
![7-(ethylthio)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5300146.png)
![3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5300154.png)
![N'-[(4-chlorophenyl)sulfonyl]-N,N-dimethylbenzenecarboximidamide](/img/structure/B5300174.png)
![3-({[2-(4-chlorophenyl)ethyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5300176.png)